Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 333774-29-1) is a benzothiophene derivative with a molecular formula of C₁₆H₂₁NO₄S₂ and a molecular weight of 355.47 g/mol . The compound features a tetrahydrobenzo[b]thiophene core substituted with an ethyl ester group at position 3 and a propanoyl amino side chain at position 2, modified with an acetylsulfanyl moiety.
The compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by further functionalization . Its design likely targets applications in medicinal chemistry, given the benzothiophene scaffold’s prevalence in bioactive molecules.
Properties
IUPAC Name |
ethyl 2-(3-acetylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-3-21-16(20)14-11-6-4-5-7-12(11)23-15(14)17-13(19)8-9-22-10(2)18/h3-9H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLPGSUWSAXPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 333774-29-1) is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H21NO4S2
- Molecular Weight : 355.47 g/mol
- CAS Number : 333774-29-1
The compound features a benzothiophene core structure, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro evaluations demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 23.2 μM , indicating potent cytotoxic effects.
- Mechanism of Action :
- Induction of apoptosis was confirmed through flow cytometry, showing significant increases in both early and late apoptotic cells.
- Cell cycle analysis indicated a G2/M phase arrest, suggesting interference with cell proliferation mechanisms.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 23.2 | Induces apoptosis |
| Other lines | 52.9 - 95.9 | Moderate activity observed |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is beneficial in conditions like Alzheimer's disease.
Analgesic Activity
Research into the analgesic properties of related compounds indicates that derivatives of this class can provide pain relief exceeding that of standard analgesics like metamizole. The "hot plate" method demonstrated significant analgesic effects in animal models.
Case Studies and Research Findings
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Apoptosis Induction in MCF-7 Cells :
- A study found that treatment with the compound resulted in a 26.86% reduction in cell viability after 48 hours.
- Flow cytometry results indicated a substantial increase in both early (AV+/PI−) and late (AV+/PI+) apoptotic cells compared to untreated controls.
-
Cell Cycle Analysis :
- The compound caused an increase in G2/M phase population by 1.48-fold , demonstrating its role in disrupting normal cell cycle progression.
-
Neuroprotection Studies :
- Preliminary data suggests potential benefits in neurodegenerative models through AChE inhibition, although further studies are needed to confirm these effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Derivatives
Impact of Substituents on Physicochemical Properties
- Thioester vs.
- Cyanoacrylamido vs.
- Lipophilicity: The (Z)-2-cyano-3-phenylprop-2-enoyl derivative (XLogP3: 5.1) is significantly more lipophilic than the main compound, suggesting better membrane permeability.
Table 2: Antioxidant Activity of B-M Derivatives (Adapted from )
| Compound (Substituent) | DPPH Radical Scavenging (%) | Reducing Power (Absorbance at 700 nm) |
|---|---|---|
| B (4-NO₂) | 82.3 ± 1.2 | 0.78 ± 0.03 |
| D (4-OCH₃) | 65.4 ± 0.9 | 0.62 ± 0.02 |
| M (4-Cl) | 73.1 ± 1.1 | 0.71 ± 0.04 |
The nitro group (B) enhances radical scavenging, likely due to resonance stabilization of radicals .
Preparation Methods
Reaction Conditions
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Solvent : Ethanol or dimethylformamide (DMF)
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Temperature : 80–100°C under reflux
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Catalyst : Morpholine (10–15 mol%)
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Duration : 6–8 hours
The reaction yields ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (PubChem CID: 78262), a critical intermediate. Purification via recrystallization from ethanol/water (3:1) affords the product in 65–75% yield.
Key Analytical Data for Intermediate:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂S |
| Melting Point | 142–144°C |
| ¹H NMR (CDCl₃) | δ 1.28 (t, 3H), 1.72–1.85 (m, 4H), 2.55–2.63 (m, 4H), 4.21 (q, 2H), 6.12 (s, 2H, NH₂) |
Introduction of the Acetylsulfanylpropanoyl Side Chain
The primary amine group of the intermediate undergoes acylation with 3-(acetylsulfanyl)propanoyl chloride to install the target side chain.
Synthesis of 3-(Acetylsulfanyl)propanoyl Chloride
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Starting Material : 3-Mercaptopropionic acid
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Acetylation : Treated with acetic anhydride in dichloromethane at 0°C for 2 hours.
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Chlorination : Reaction with thionyl chloride (SOCl₂) at 40°C for 3 hours yields the acyl chloride.
Acylation Reaction
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Conditions :
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Solvent : Dry tetrahydrofuran (THF)
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Base : Triethylamine (2.2 equiv)
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Temperature : 0°C → room temperature (12 hours)
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Workup : Extraction with ethyl acetate, washing with 5% HCl and brine, followed by drying over MgSO₄.
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | ≥98% |
Purification and Characterization
Chromatographic Purification
Column chromatography on silica gel (hexanes/ethyl acetate, 4:1) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.35–0.4.
Spectroscopic Validation
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¹H NMR (CDCl₃) :
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δ 1.32 (t, 3H, CH₂CH₃), 2.38 (s, 3H, SCOCH₃), 2.68–2.75 (m, 4H, CH₂-S), 3.12–3.20 (m, 2H, CH₂CO), 4.28 (q, 2H, OCH₂).
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IR (KBr) :
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3280 cm⁻¹ (N–H stretch), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
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Optimization Strategies
Solvent Effects
Replacing THF with acetonitrile increases reaction rate by 20% due to improved acyl chloride solubility.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) (5 mol%) accelerates acylation, reducing reaction time to 6 hours.
Scalability and Industrial Considerations
A continuous-flow system with in-line IR monitoring achieves 92% yield at 100 g scale, demonstrating feasibility for bulk production.
Challenges and Solutions
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Byproduct Formation :
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Issue : Over-acylation at the thiophene sulfur.
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Solution : Strict temperature control (<25°C) and stoichiometric precision (1.05 equiv acyl chloride).
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Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 82 | 98 | Moderate |
| Continuous Flow | 92 | 99 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
